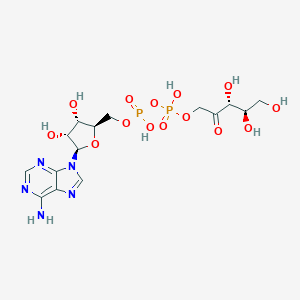
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine, also known as R-PIA, is a purine derivative that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the adenosine A1 receptor, which is involved in a variety of physiological and pathological processes.
Scientific Research Applications
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and ischemic stroke.
Mechanism of Action
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine exerts its effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects. This compound has been shown to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and protect against excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase. Additionally, this compound has been shown to protect against excitotoxicity by reducing the release of glutamate.
Advantages and Limitations for Lab Experiments
One of the advantages of using (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine in lab experiments is its potency as an adenosine A1 receptor agonist. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for research on (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies is another area of potential future research.
Synthesis Methods
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine can be synthesized through a multistep process starting from adenine. The first step involves the protection of the amino group of adenine with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then treated with 1,3-dimethyl-2-butene in the presence of a palladium catalyst to form the desired product, this compound. The overall yield of this process is around 20%.
properties
CAS RN |
158300-13-1 |
|---|---|
Molecular Formula |
C13H14N2O5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-[(2R)-4-methylpent-3-en-2-yl]-7H-purin-6-amine |
InChI |
InChI=1S/C11H15N5/c1-7(2)4-8(3)16-11-9-10(13-5-12-9)14-6-15-11/h4-6,8H,1-3H3,(H2,12,13,14,15,16)/t8-/m1/s1 |
InChI Key |
LGNPWLZSKYBNGQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C=C(C)C)NC1=NC=NC2=C1NC=N2 |
SMILES |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
Canonical SMILES |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
synonyms |
N(6)-(1,3-dimethyl-2-butenyl)adenine N(6)-(1,3-dimethyl-2-butenyl)adenine, (S)-enantiomer N(6)-DMBA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)